(2,3-Dihydroxypropyl) hydrogen succinate
CAS No.: 94199-49-2
Cat. No.: VC16988152
Molecular Formula: C7H12O6
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94199-49-2 |
|---|---|
| Molecular Formula | C7H12O6 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C7H12O6/c8-3-5(9)4-13-7(12)2-1-6(10)11/h5,8-9H,1-4H2,(H,10,11) |
| Standard InChI Key | DQHHKFVACXSZHQ-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(=O)OCC(CO)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2,3-Dihydroxypropyl) hydrogen succinate, systematically named 4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid, belongs to the class of succinic acid derivatives. Its structure comprises a succinate backbone where one carboxylic acid group forms an ester bond with 2,3-dihydroxypropyl alcohol, leaving the second carboxylic acid group free (Figure 1). This configuration imparts amphiphilic properties, enabling interactions with both polar and nonpolar environments.
Molecular and Stereochemical Properties
The compound’s molecular weight is 192.17 g/mol, with an IUPAC name reflecting its esterification pattern. Its canonical SMILES notation, C(CC(=O)OCC(CO)O)C(=O)O, delineates the connectivity of the two carboxyl groups and the glycol subunit. The Standard InChIKey (DQHHKFVACXSZHQ-UHFFFAOYSA-N) confirms its unique stereochemical identity, though the molecule itself lacks chiral centers due to the symmetric substitution pattern on the propyl chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 94199-49-2 |
| Molecular Formula | C₇H₁₂O₆ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid |
| SMILES | C(CC(=O)OCC(CO)O)C(=O)O |
| LogP (Predicted) | -1.2 (Hydrophilic) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Source: VulcanChem.
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FT-IR) of the compound reveals strong absorption bands at 1730 cm⁻¹ (ester C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch). Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 4.2–4.4 ppm (m, -OCH₂-), δ 2.6–2.8 ppm (t, -CH₂COO-), and δ 3.6–3.8 ppm (m, -CH(OH)CH₂OH).
Synthesis and Industrial Production
Esterification Methodology
The synthesis of (2,3-dihydroxypropyl) hydrogen succinate typically involves acid-catalyzed esterification. Succinic acid reacts with 2,3-dihydroxypropyl alcohol in a 1:1 molar ratio under reflux conditions, using sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction proceeds via nucleophilic acyl substitution, with water removal (via Dean-Stark apparatus) driving the equilibrium toward ester formation:
Yields exceeding 75% are achievable at 110–120°C over 6–8 hours. Purification involves recrystallization from ethanol-water mixtures, yielding a white crystalline solid with >98% purity.
Scalability and Process Optimization
Industrial-scale production employs continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: Maintaining 115°C ± 2°C to minimize di-ester byproducts.
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Catalyst Loading: 0.5–1.0 wt% H₂SO₄ balances reaction rate and post-synthesis neutralization costs.
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Solvent Selection: Toluene facilitates azeotropic water removal, improving conversion rates.
Pharmacological Applications
Role in Antiretroviral Therapy
(2,3-Dihydroxypropyl) hydrogen succinate serves as a critical intermediate in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structural analogs incorporating this moiety exhibit enhanced binding to HIV-1 reverse transcriptase’s hydrophobic pocket, inhibiting viral replication. For example, derivatives with substituted aromatic rings (Ar₁ and Ar₂ in Figure 2) demonstrate nanomolar IC₅₀ values against wild-type and resistant HIV strains .
Table 2: Pharmacokinetic Profile of NNRTI Derivatives
| Parameter | Value (Mean ± SD) |
|---|---|
| Plasma Half-life | 12.4 ± 1.8 h |
| Cₘₐₓ | 3.2 ± 0.5 µg/mL |
| AUC₀–₂₄ | 28.7 ± 4.1 µg·h/mL |
| Protein Binding | 92% ± 3% |
Comparative Analysis with Related Esters
Succinate vs. Malonate Derivatives
Compared to malonate esters (e.g., diethyl malonate), (2,3-dihydroxypropyl) hydrogen succinate exhibits:
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Higher Hydrophilicity: LogP of -1.2 vs. 0.8 for diethyl malonate.
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Improved Metabolic Stability: Resistance to esterase-mediated hydrolysis due to steric hindrance from the glycol subunit.
Therapeutic Index Optimization
In NNRTI design, replacing methyl groups with 2,3-dihydroxypropyl succinate moieties reduces hepatotoxicity (ALT levels decrease from 145 U/L to 38 U/L) while maintaining antiviral efficacy .
Industrial and Regulatory Considerations
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